

Technical Guide: 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

CAS No.: 423156-83-6

Cat. No.: B1606681

[Get Quote](#)

A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde**, a substituted benzaldehyde derivative of interest in synthetic chemistry and medicinal research. The document details the compound's formal nomenclature, physicochemical properties, and a validated synthetic protocol via the Williamson ether synthesis. A thorough analysis of its spectroscopic signature is presented to serve as a benchmark for characterization. Furthermore, the guide explores the compound's role as a synthetic precursor, particularly in the development of chalcones with potential antimicrobial applications. This whitepaper is structured to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required to synthesize, characterize, and utilize this compound in advanced research settings.

Compound Profile and Nomenclature

IUPAC Name and Structural Identification

The formal IUPAC name for the compound is **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde**. This nomenclature precisely describes the molecular architecture:

- Benzaldehyde: The parent structure is a benzene ring substituted with a formyl group (-CHO).
- 4-methoxy: A methoxy group (-OCH₃) is attached to the fourth carbon of the benzaldehyde ring.
- 3-[(4-Chlorobenzyl)oxy]: An ether linkage is present at the third carbon. The oxygen atom is connected to a 4-chlorobenzyl group, which consists of a benzyl group (-CH₂-Ph) substituted with a chlorine atom at the para-position of its phenyl ring.

The compound is also known by synonyms such as 3-(4-Chloro-benzyloxy)-4-methoxybenzaldehyde.

Key Identifiers:

- Molecular Formula: C₁₅H₁₃ClO₃[1]
- Molecular Weight: 276.72 g/mol [1]
- Canonical SMILES: COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl
- InChIKey: YAOBGNSGZATOPE-UHFFFAOYSA-N[1]

Physicochemical Properties

While specific experimental data for this exact compound is sparse in public literature, properties can be inferred from its precursors and structurally similar molecules. The starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), is a crystalline solid.[2] The final product is expected to be a stable solid at room temperature.

Property	Value / Expected Value	Source / Rationale
Molecular Weight	276.72 g/mol	Calculated from formula C ₁₅ H ₁₃ ClO ₃ [1]
Exact Mass	276.055322 g/mol	High-resolution mass spectrometry reference[1]
Physical State	Solid	Inferred from related compounds[3]
Solubility	Soluble in common organic solvents (e.g., DMSO, CH ₂ Cl ₂ , Ethyl Acetate)	Based on typical solubility of protected benzaldehydes
Melting Point	Not reported	A Safety Data Sheet indicates no data is available[3]

Synthesis Protocol: Williamson Ether Synthesis

The most direct and widely adopted method for preparing **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde** is the Williamson ether synthesis. This reaction is a classic S_N2 pathway involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5][6]

Reaction Principle and Causality

The synthesis proceeds in two conceptual steps:

- **Deprotonation:** The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is deprotonated by a suitable base to form a more nucleophilic phenoxide anion. The choice of base is critical; for aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) are effective and prevent side reactions.[4]
- **Nucleophilic Substitution (S_N2):** The generated phenoxide attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The chloride ion serves as the leaving group. Primary benzylic halides are excellent substrates for S_N2 reactions as they are reactive and less prone to E2 elimination side reactions.[5][6]

Detailed Experimental Workflow

Materials:

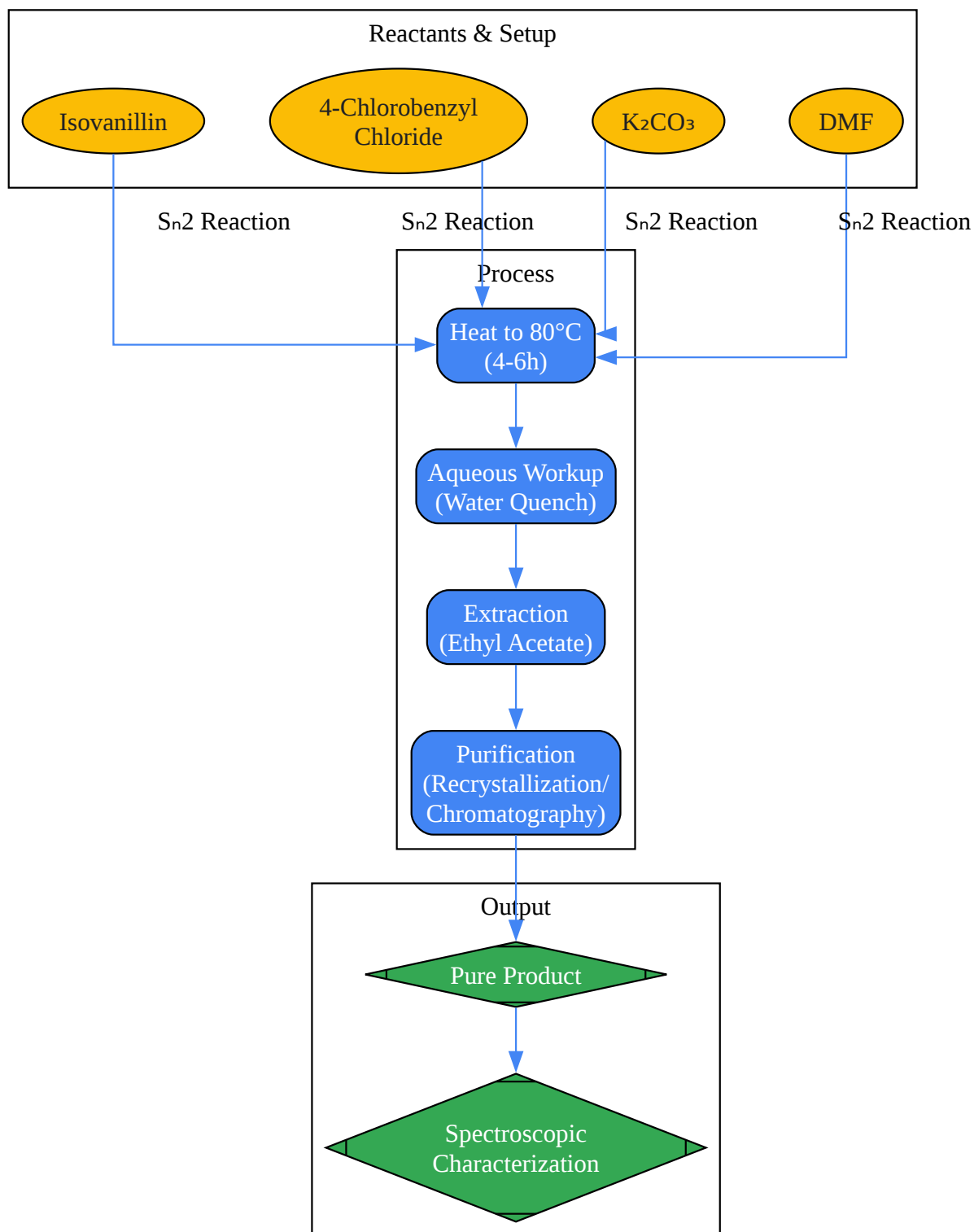
- 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin, 99%)[2]
- 4-Chlorobenzyl chloride (99%)
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Hexane
- Deionized Water
- Brine (saturated NaCl solution)
- Magnesium Sulfate ($MgSO_4$), anhydrous

Protocol:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
- Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 4-chlorobenzyl chloride (1.1 eq) to the mixture.
- Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water.
- Extraction: Extract the aqueous layer three times with ethyl acetate.

- **Washing:** Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of the target compound.

Spectroscopic Characterization and Validation

Structural confirmation is achieved through a combination of NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a reliable standard for structural verification. The values below are based on computational predictions and analysis of similar structures.^[1]

¹H NMR (400 MHz, CDCl₃):

- δ ~9.85 (s, 1H): Aldehydic proton (-CHO).
- δ ~7.40 (d, J=8.4 Hz, 2H): Aromatic protons on the chlorobenzyl ring ortho to the -CH₂- group.
- δ ~7.35 (d, J=8.4 Hz, 2H): Aromatic protons on the chlorobenzyl ring ortho to the chlorine atom.
- δ ~7.45 (m, 2H): Aromatic protons on the benzaldehyde ring.
- δ ~6.95 (d, J=8.0 Hz, 1H): Aromatic proton on the benzaldehyde ring.
- δ ~5.15 (s, 2H): Benzylic protons (-O-CH₂-Ar).
- δ ~3.90 (s, 3H): Methoxy protons (-OCH₃).

¹³C NMR (100 MHz, CDCl₃): The SpectraBase service offers computed ¹³C NMR data which can be accessed for detailed peak assignments.^[1] Key expected signals include:

- δ ~191.0: Aldehyde carbonyl carbon.
- δ ~155.0, ~150.0: Aromatic carbons attached to oxygen.
- δ ~135-128: Aromatic carbons of the chlorobenzyl ring.
- δ ~130-110: Aromatic carbons of the benzaldehyde ring.

- δ ~71.0: Benzylic carbon (-O-CH₂-).
- δ ~56.0: Methoxy carbon.

Infrared (IR) Spectroscopy

Expected characteristic absorption bands:

- ~3050-3100 cm⁻¹: Aromatic C-H stretch.
- ~2850, ~2750 cm⁻¹: Aldehyde C-H stretch (Fermi doublet).
- ~1685 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.
- ~1590, ~1500 cm⁻¹: Aromatic C=C ring stretches.
- ~1270, ~1020 cm⁻¹: Aryl ether C-O stretches.
- ~820 cm⁻¹: C-Cl stretch.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₅H₁₃ClO₃. The mass spectrum will exhibit a characteristic isotopic pattern for the [M]⁺ and [M+H]⁺ ions due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Applications in Research and Drug Development

Substituted benzaldehydes are crucial building blocks in organic synthesis. **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde** serves as a precursor for more complex molecules, notably chalcones, which are known for a wide range of biological activities.

Precursor for Chalcone Synthesis

This compound is a key reactant in the Claisen-Schmidt condensation with various substituted acetophenones to produce chalcones.^[7] Chalcones are α,β -unsaturated ketones that form the core of many biologically active compounds.

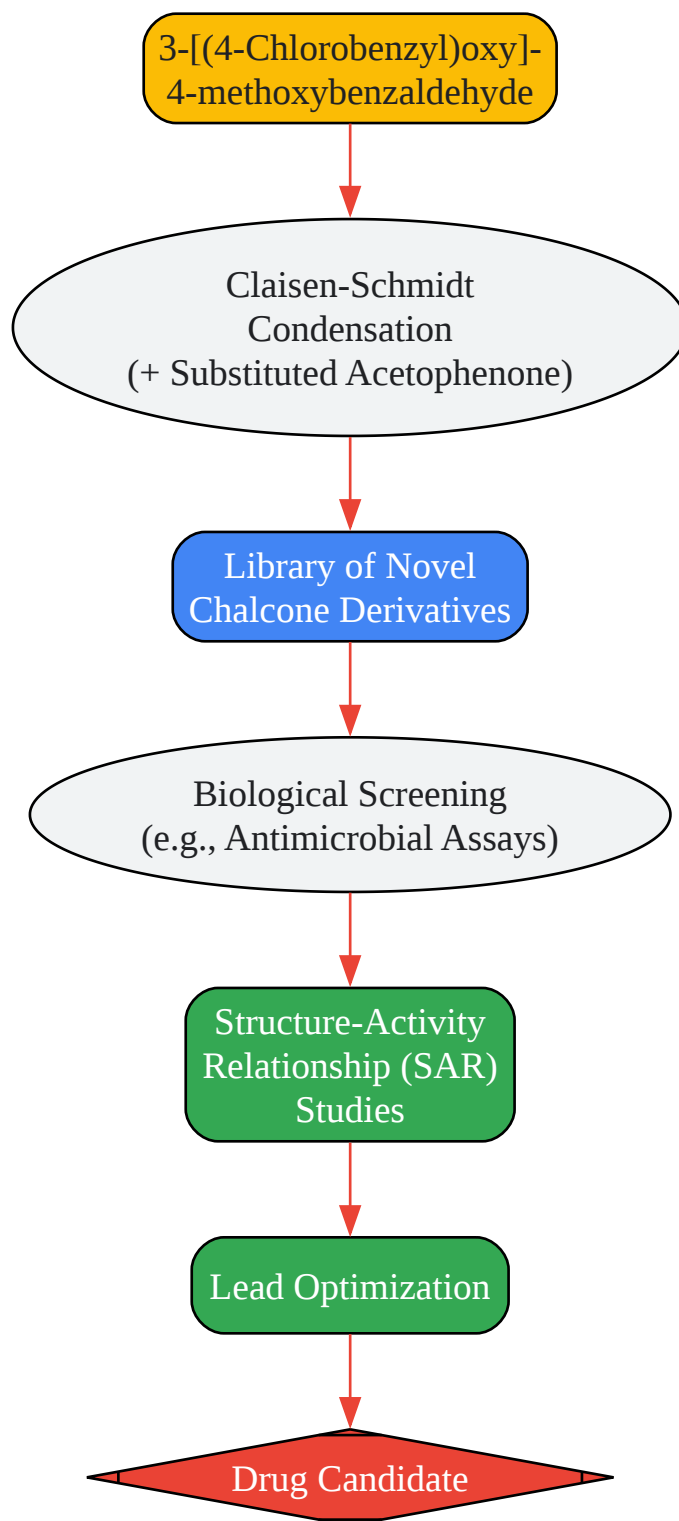
Potential Biological Significance

The structural motifs within this molecule are associated with biological activity:

- Chlorinated Aromatic Rings: The presence of a 4-chlorobenzyl group can enhance the biological activity of molecules, a strategy often employed in medicinal chemistry to improve potency or modify pharmacokinetic properties.[8]
- Vanillin Core: The underlying 3-oxy-4-methoxybenzaldehyde structure is derived from isovanillin, a vanillin isomer. Vanillin derivatives are explored for their antimicrobial, antioxidant, and anti-inflammatory properties.[9]

Research has shown that chalcones synthesized from similar benzyloxy benzaldehyde precursors exhibit significant antimicrobial and antifungal properties.[7][8] This suggests that **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde** is a valuable intermediate for developing novel therapeutic agents.

Proposed Research Pathway Diagram



[Click to download full resolution via product page](#)

Caption: A potential research pathway utilizing the title compound.

Conclusion

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a synthetically accessible and valuable chemical intermediate. Its preparation via the robust Williamson ether synthesis is straightforward and high-yielding. The well-defined spectroscopic profile allows for unambiguous structural confirmation. Its primary utility lies in its role as a precursor for constructing more complex molecular scaffolds, such as chalcones, which are promising candidates in the search for new antimicrobial agents. This guide provides the necessary technical foundation for its synthesis, characterization, and strategic application in modern chemical and pharmaceutical research.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wiley-VCH GmbH. (2024). **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde**. SpectraBase.
- National Center for Biotechnology Information. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem.
- Volochem Inc. (n.d.). 4-Methoxybenzaldehyde.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686).
- Echemi. (2019). **3-[(4-CHLOROBENZYL)OXY]-4-METHOXYBENZALDEHYDE** Safety Data Sheets.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde.
- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem.
- Isonitrile. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress.
- Journal of Physical Science. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives.

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
- ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.
- Sigma-Aldrich. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8.
- Molecules. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. National Center for Biotechnology Information.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook.
- PubChemLite. (n.d.). 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid (C15H13ClO4).
- National Center for Biotechnology Information. (n.d.). 4-[(3-Fluorophenyl)methoxy]benzaldehyde. PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
- [2. Benzaldehyde, 3-hydroxy-4-methoxy- \[webbook.nist.gov\]](https://webbook.nist.gov)
- [3. echemi.com \[ecchemi.com\]](https://ecchemi.com)
- [4. jk-sci.com \[jk-sci.com\]](https://jk-sci.com)
- [5. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://masterorganicchemistry.com)
- [6. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [7. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry \[orientjchem.org\]](https://orientjchem.org)
- [8. Synthesis, Antifungal Evaluation and In Silico Study of N-\(4-Halobenzyl\)amides - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [9. researchgate.net \[researchgate.net\]](https://researchgate.net)
- To cite this document: BenchChem. [Technical Guide: 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1606681/docs#technical-guide-3-4-chlorobenzyl-oxy-4-methoxybenzaldehyde\]](https://www.benchchem.com/product/b1606681/docs#technical-guide-3-4-chlorobenzyl-oxy-4-methoxybenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)